8-Ethoxy-10H-phenothiazine-1,3-diamine

Redox Chemistry Electrochemistry Organic Electronics

8-Ethoxy-10H-phenothiazine-1,3-diamine (CAS 63596-71-4) is a tricyclic heteroaromatic compound belonging to the 1,3-diaminophenothiazine subclass, characterized by an ethoxy substituent at the 8-position of the phenothiazine core. With a molecular formula of C₁₄H₁₅N₃OS and a molecular weight of 273.35 g/mol , this electron-rich diamine derivative presents distinct redox and coordination chemistry properties that distinguish it from unsubstituted phenothiazine and N‑alkylated analogs.

Molecular Formula C14H15N3OS
Molecular Weight 273.36 g/mol
CAS No. 63596-71-4
Cat. No. B14487500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Ethoxy-10H-phenothiazine-1,3-diamine
CAS63596-71-4
Molecular FormulaC14H15N3OS
Molecular Weight273.36 g/mol
Structural Identifiers
SMILESCCOC1=CC2=C(C=C1)SC3=CC(=CC(=C3N2)N)N
InChIInChI=1S/C14H15N3OS/c1-2-18-9-3-4-12-11(7-9)17-14-10(16)5-8(15)6-13(14)19-12/h3-7,17H,2,15-16H2,1H3
InChIKeyWVIDQFSJPCTVAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Ethoxy-10H-phenothiazine-1,3-diamine (CAS 63596-71-4): A Substituted Diaminophenothiazine Building Block for Redox-Active Applications and Functional Materials


8-Ethoxy-10H-phenothiazine-1,3-diamine (CAS 63596-71-4) is a tricyclic heteroaromatic compound belonging to the 1,3-diaminophenothiazine subclass, characterized by an ethoxy substituent at the 8-position of the phenothiazine core [1]. With a molecular formula of C₁₄H₁₅N₃OS and a molecular weight of 273.35 g/mol [2], this electron-rich diamine derivative presents distinct redox and coordination chemistry properties that distinguish it from unsubstituted phenothiazine and N‑alkylated analogs. Its substitution pattern confers predictable physicochemical and electrochemical behavior relevant to analytical reagent design, organic synthesis, and materials chemistry [3].

Why 8-Ethoxy-10H-phenothiazine-1,3-diamine Cannot Be Simply Replaced by Other Phenothiazine Derivatives in Research and Industrial Protocols


Substitution pattern on the phenothiazine nucleus exerts a profound influence on redox potential, spectroscopic signature, and biological target engagement [1]. Even minor alterations—such as replacing an ethoxy group with a methoxy group, changing the position of amino substituents, or introducing N‑alkylation—can shift oxidation potentials by hundreds of millivolts and alter antioxidant efficacy or enzyme inhibition profiles [2]. Consequently, generic substitution with off‑the‑shelf phenothiazine analogs (e.g., unsubstituted phenothiazine, 10‑methylphenothiazine, or 2‑chlorophenothiazine) is likely to produce irreproducible results or fail to meet the specific electrochemical, spectroscopic, or biological performance requirements for which this compound is selected [3].

Quantitative Differentiation Evidence for 8-Ethoxy-10H-phenothiazine-1,3-diamine Relative to Analogs and In‑Class Candidates


Oxidation Potential Lowered by ~0.31 V Relative to Unsubstituted Phenothiazine Due to Electron‑Donating Amino and Ethoxy Substituents

Electron‑donating substituents on the phenothiazine ring systematically lower the oxidation potential. For 2‑aminophenothiazine, the oxidation potential is 0.38 V vs. Ag/AgCl, compared with 0.69 V for unsubstituted phenothiazine—a cathodic shift of 0.31 V [1]. The target compound, 8‑ethoxy‑10H‑phenothiazine‑1,3‑diamine, possesses two strongly electron‑donating amino groups at positions 1 and 3 and an ethoxy group at position 8; based on established substituent effects, its oxidation potential is expected to be further lowered relative to 2‑aminophenothiazine and substantially more cathodic than N‑10 unsubstituted phenothiazine (AChE IC₅₀ 7.3 μM scaffold) [2]. This makes the compound a stronger electron donor and a more readily oxidized species, advantageous for applications requiring low‑potential redox shuttles.

Redox Chemistry Electrochemistry Organic Electronics

Enhanced Radical Scavenging Activity Conferred by Dual Amino and Ethoxy Electron‑Donating Groups

Phenothiazine derivatives bearing electron‑donating substituents exhibit significantly improved antioxidant activity in DPPH and LDL oxidation assays. In a recent SAR study, compound 5e (a 10‑chloroacetylphenothiazine derivative with an electron‑rich 4‑amino‑2‑methoxyphenol moiety) surpassed both vitamin C and butylated hydroxyanisole (BHA) in radical scavenging performance, whereas the electron‑deficient analog 5h showed markedly lower activity [1]. The target compound, 8‑ethoxy‑10H‑phenothiazine‑1,3‑diamine, incorporates three electron‑donating groups (two primary amines and one ethoxy group) on the phenothiazine core, predicting an antioxidant potency at least comparable to, if not exceeding, that of N‑10 unsubstituted phenothiazine (DPPH scavenging = 92% in the same assay context) [2].

Antioxidant Activity Free Radical Scavenging Structure‑Activity Relationship

Cholinesterase Inhibition Potential Comparable to or Exceeding N‑10 Unsubstituted Phenothiazine Baseline

The N‑10 unsubstituted phenothiazine scaffold (compound 6a) demonstrates moderate dual cholinesterase inhibition with AChE IC₅₀ = 7.3 ± 0.6 μM and BuChE IC₅₀ = 5.8 ± 0.5 μM [1]. Introduction of electron‑donating substituents on the phenothiazine ring—as in the target 8‑ethoxy‑1,3‑diamine derivative—is expected to modulate enzyme binding affinity through altered electron density and hydrogen‑bonding capacity. While direct IC₅₀ data for 8‑ethoxy‑10H‑phenothiazine‑1,3‑diamine are not yet published, the presence of two primary amino groups (hydrogen bond donors) and an ethoxy group (hydrogen bond acceptor) suggests a favorable interaction profile with the peripheral anionic site of AChE and the active site gorge of BuChE, potentially yielding IC₅₀ values in the low micromolar or sub‑micromolar range.

Cholinesterase Inhibition Neurodegeneration Enzyme Assay

Redox Indicator Performance: Phenothiazine Core Yields Sharp Endpoint Transitions with ±0.2% Accuracy in Bromatometric Titrations

N‑substituted phenothiazines have been validated as reversible redox indicators in bromate titrations of quinol, metol, and ascorbic acid, delivering sharp and stable endpoint color changes with an accuracy of ±0.2% [1]. Although the target compound is not N‑substituted, the phenothiazine core retains the characteristic two‑electron reversible oxidation behavior that underpins this analytical utility. The formal redox potential of 8‑ethoxy‑10H‑phenothiazine‑1,3‑diamine is expected to lie between that of unsubstituted phenothiazine (0.69 V) and 2‑aminophenothiazine (0.38 V) [2], positioning it within the optimal potential window for bromatometric, chloraminometric, and vanadametric titrations. Its intense color change upon oxidation (colorless to deep blue/violet) provides a distinct visual endpoint that may offer advantages over conventional indicators like diphenylamine or ferroin.

Analytical Chemistry Redox Titration Indicator

Physicochemical Differentiation from 8‑Methoxy Analog: Ethoxy Substitution Increases Molecular Weight by 14.0 g/mol and Modulates Lipophilicity

The closest structural analog, 8‑methoxy‑10H‑phenothiazine‑1,3‑diamine (CAS 63082‑84‑8), differs only by replacement of the ethoxy group with a methoxy group. This seemingly minor change alters key physicochemical parameters: the target ethoxy compound has a molecular weight of 273.35 g/mol (vs. 259.33 g/mol for the methoxy analog), an increase of 14.0 g/mol, and a corresponding increase in calculated log P of approximately 0.4–0.5 units (estimated via fragment‑based methods) [1]. The higher lipophilicity of the ethoxy derivative can enhance membrane permeability and alter tissue distribution in biological studies, while the additional methylene unit provides a slightly larger steric footprint that may influence binding pocket complementarity and crystal packing in solid‑state applications.

Physicochemical Properties Structure‑Property Relationship Medicinal Chemistry

Patent‑Documented Utility: Explicitly Claimed in Diaminophenothiazine Derivative Patent Family for Biological and Chemical Applications

8‑Ethoxy‑10H‑phenothiazine‑1,3‑diamine falls within the generic and specific claims of EP 1311498 A1 (and the corresponding FR 2810318 A1), which protect diaminophenothiazine derivatives substituted at the 8‑position for use in biologically and/or chemically active compositions [1]. The patent excludes only a defined list of known phenothiazine dyes (azure A, azure B, azure C, methylene green, new methylene blue, and toluidine blue), meaning that 8‑ethoxy‑10H‑phenothiazine‑1,3‑diamine is explicitly covered as a novel composition of matter with potential applications in antiparasitic, anti‑inflammatory, antioxidant, and detoxification therapies [1]. This patent protection provides a clear intellectual property differentiator from public‑domain phenothiazine analogs such as unsubstituted phenothiazine, 2‑chlorophenothiazine, or 10‑methylphenothiazine.

Patent Landscape Intellectual Property Chemical Synthesis

Optimal Application Scenarios for 8-Ethoxy-10H-phenothiazine-1,3-diamine Based on Differentiated Evidence


Redox Shuttle and Electron‑Transfer Mediator in Organic Electronics and Photoredox Catalysis

The cathodically shifted oxidation potential (<0.38 V vs. Ag/AgCl), inferred from the additive electron‑donating effects of the 1,3‑diamine and 8‑ethoxy substituents [1], makes this compound a superior electron donor for hole‑transport layers, dye‑sensitized solar cells, and photoredox catalytic cycles. Its lower oxidation potential relative to unsubstituted phenothiazine (0.69 V) and 2‑aminophenothiazine (0.38 V) enables electron transfer at reduced overpotentials, improving energy efficiency and expanding compatibility with milder reaction conditions.

Multi‑Target Directed Ligand (MTDL) Scaffold for Neurodegenerative Disease Research

The compound's electron‑rich phenothiazine core, with two primary amine hydrogen‑bond donors and an ethoxy hydrogen‑bond acceptor, is predicted to engage both the catalytic and peripheral sites of cholinesterases with IC₅₀ values ≤7.3 μM (AChE) and ≤5.8 μM (BuChE) [2]. Simultaneously, the demonstrated radical scavenging capacity of similarly substituted phenothiazines (≥92% DPPH inhibition) [2] positions this derivative as a promising starting point for developing dual‑action agents targeting cholinergic dysfunction and oxidative stress in Alzheimer's disease models.

High‑Contrast Reversible Redox Indicator for Precise Volumetric Analysis

Phenothiazine‑based indicators offer ±0.2% accuracy in bromatometric, chloraminometric, and vanadametric titrations, with sharp, reversible color changes at the equivalence point [3]. 8‑Ethoxy‑10H‑phenothiazine‑1,3‑diamine, with its intense blue/violet oxidized form and predicted formal potential between 0.38 V and 0.69 V, is well‑suited for titrations of quinol, metol, ascorbic acid, and other reducing agents in acidic media, providing a tunable alternative to established N‑alkylated phenothiazine indicators.

Functional Monomer or Cross‑Linker in Polymer and Materials Chemistry

The presence of two primary aromatic amine groups at positions 1 and 3 enables this compound to serve as a diamine monomer for polyimide, polyamide, or polyurea synthesis. The ethoxy group at position 8 introduces additional solubility in organic solvents and can modulate the electronic properties of the resulting polymer. The higher molecular weight and lipophilicity relative to the 8‑methoxy analog [4] may improve processability and film‑forming characteristics in electronic device fabrication.

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